

Methyl 2-Phenoxyacetate: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 2-phenoxyacetate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate is a versatile and economically significant building block in organic synthesis, prized for its utility in constructing a diverse array of more complex molecules. Its structure, which combines a phenoxy group with a methyl ester, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **methyl 2-phenoxyacetate**, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to support researchers in leveraging this valuable synthetic intermediate.

Chemical and Physical Properties

Methyl 2-phenoxyacetate is a colorless to pale yellow liquid or crystalline solid with the chemical formula $C_9H_{10}O_3$.^{[1][2]} It is soluble in many organic solvents but only slightly soluble in water.^[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-Phenoxyacetate**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[1][3]
Molecular Weight	166.17 g/mol	[3]
CAS Number	2065-23-8	[1][3]
Appearance	Colorless to pale yellow liquid or crystal	[1][2]
Boiling Point	243-245 °C at 760 mmHg	[4][5]
Melting Point	245 °C	[4]
Density	1.149 g/mL at 25 °C	[5][6]
Refractive Index	1.514 at 20 °C	[6]
Solubility	Slightly soluble in water	[1]

Spectroscopic Data

The structural identity of **methyl 2-phenoxyacetate** can be confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyl 2-Phenoxyacetate**

Technique	Key Signals/Features	Reference(s)
^1H NMR (in CDCl_3)	Signals corresponding to aromatic protons, methylene protons, and methyl protons.	[7][8]
^{13}C NMR (in CDCl_3)	Resonances for carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbon.	[7]
IR (liquid film)	Characteristic absorptions for C=O stretching, C-O stretching, and aromatic C-H stretching.	[7]
Mass Spectrometry (EI)	Molecular ion peak (M^+) at m/z 166.	[3][7]

Synthesis of Methyl 2-Phenoxyacetate

Methyl 2-phenoxyacetate can be synthesized through several methods, with the most common being the Williamson ether synthesis followed by esterification, or a direct Williamson ether synthesis using a chloroacetate ester.

Williamson Ether Synthesis of Phenoxyacetic Acid

This two-step method first involves the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, followed by esterification.

Experimental Protocol: Synthesis of Phenoxyacetic Acid

- In a round-bottom flask, dissolve 4 g of potassium hydroxide (KOH) in 8 mL of water.[9]
- Add 2 g of phenol to the flask and swirl until a homogenous solution is formed.[9]
- Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in a separate beaker under an ice water bath. Adjust the pH to 8-9 with a 30% sodium hydroxide (NaOH) solution to obtain a sodium chloroacetate solution.[10]

- Add the sodium chloroacetate solution to the phenoxide solution.[10]
- Heat the mixture to reflux at approximately 102 °C for 5 hours.[10]
- After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 M hydrochloric acid (HCl), which will precipitate the phenoxyacetic acid.[10]
- Filter the white precipitate, wash with dilute HCl, and dry. The crude product can be recrystallized from hot water to yield pure phenoxyacetic acid. A typical yield is around 75%. [10]

Esterification of Phenoxyacetic Acid

Experimental Protocol: Synthesis of **Methyl 2-Phenoxyacetate**

- In a three-necked flask, add 500 g of phenoxyacetic acid, 400 g of methanol, and 700 g of a suitable solvent like toluene or hexane.[11]
- Add 2.5-9.5 g of an aluminum phosphate molecular sieve as a catalyst.[11]
- Heat the mixture to reflux. During the reaction, methanol and a portion of the solvent can be removed by dehydration.[11]
- After the reaction is complete (typically monitored by TLC), filter out the catalyst.[11]
- The filtrate is then subjected to vacuum distillation to remove the solvent and any unreacted starting materials, yielding the final product, methyl phenoxyacetate. This method can produce the product with a purity of over 99%.[11]

Key Reactions of Methyl 2-Phenoxyacetate

Methyl 2-phenoxyacetate serves as a versatile building block for a variety of chemical transformations.

Hydrolysis

The ester group can be easily hydrolyzed to yield phenoxyacetic acid, which is itself a valuable intermediate.

Experimental Protocol: Hydrolysis of **Methyl 2-Phenoxyacetate**

- To a solution of **methyl 2-phenoxyacetate** in a suitable solvent such as methanol, add an aqueous solution of a strong base like sodium hydroxide.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- After completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the phenoxyacetic acid.
- The solid product can then be collected by filtration, washed with water, and dried.

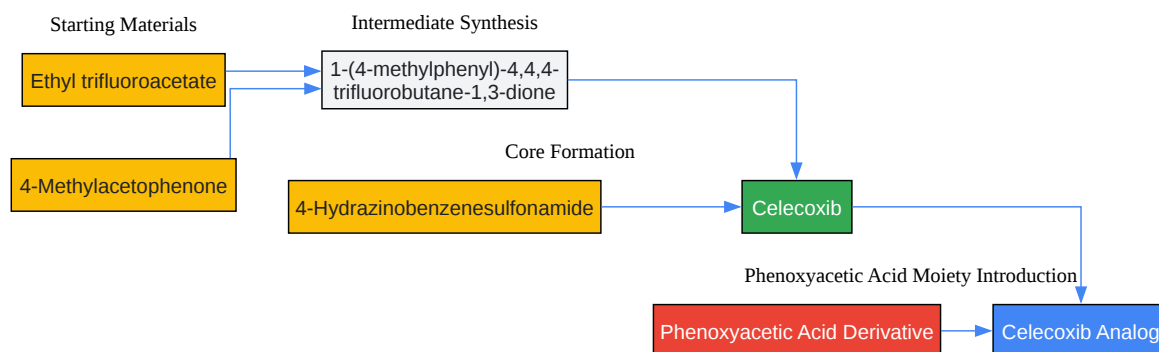
Amidation

Methyl 2-phenoxyacetate can react with amines to form the corresponding amides. This is a common step in the synthesis of various biologically active molecules.

Use in the Synthesis of Bioactive Molecules

Phenoxyacetic acid derivatives are key components in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow: Synthesis of a Celecoxib Analog



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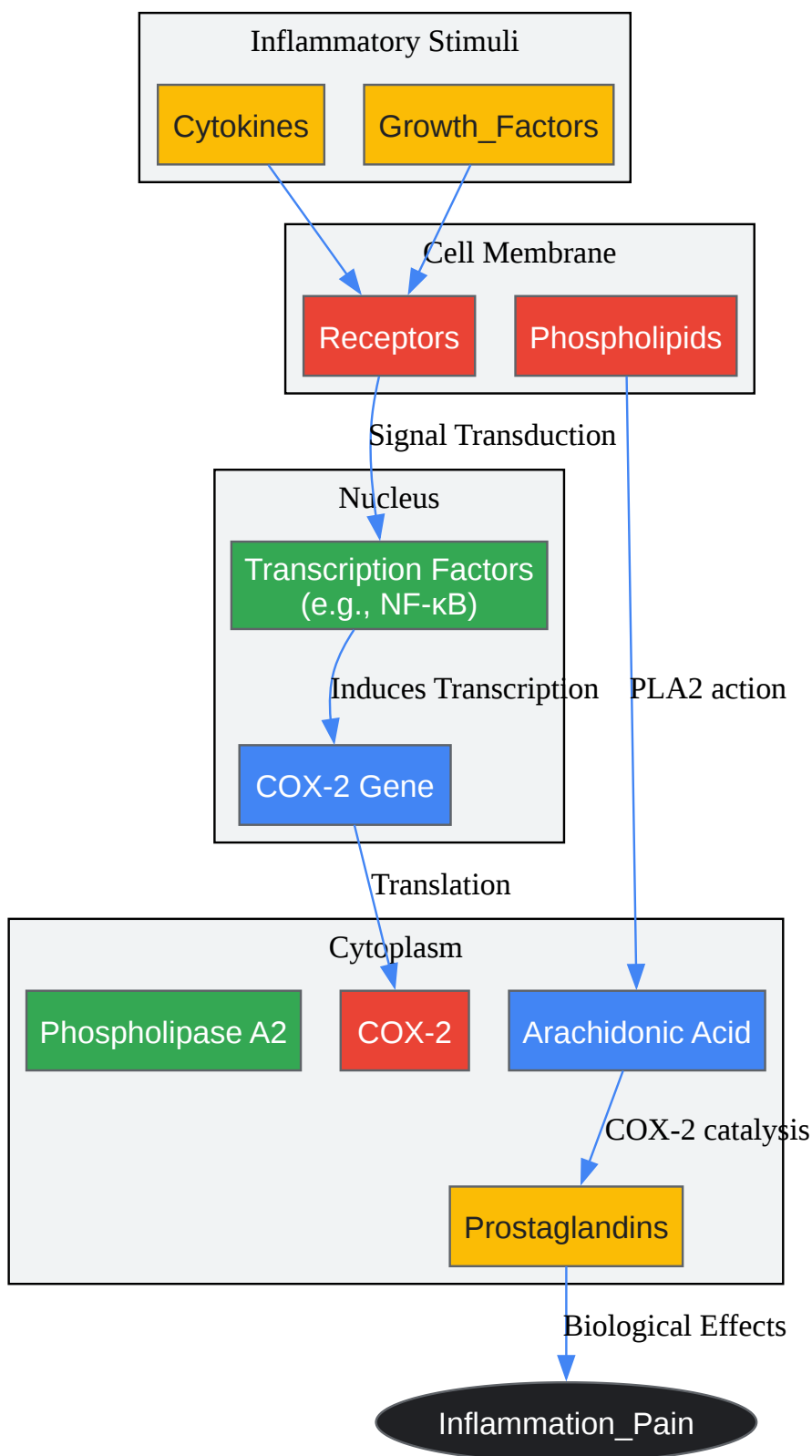
Caption: Synthesis of a Celecoxib Analog.

A general strategy for synthesizing celecoxib analogs involves the condensation of a 1,3-diketone intermediate with a substituted hydrazine to form the pyrazole core. The phenoxyacetic acid moiety can be introduced at various stages, often by reacting a precursor with a phenoxyacetyl chloride. The inhibitory activities of some phenoxyacetic acid derivatives against COX enzymes are presented in Table 3.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

Compound	COX-1 IC ₅₀ (μM)	COX-2 IC ₅₀ (μM)	Selectivity Index (SI = COX-1 IC ₅₀ / COX-2 IC ₅₀)	Reference(s)
5c	-	-	111.53	[12]
5d	-	-	-	[12]
5f	-	0.06 ± 0.01	133.34	[12]
7b	-	-	-	[12]
10c	-	0.07 ± 0.01	-	[12]
10f	-	0.06 ± 0.01	-	[12]
Celecoxib (Reference)	14.93 ± 0.12	0.05 ± 0.02	298.6	[12]
Mefenamic Acid (Reference)	29.9 ± 0.09	1.98 ± 0.02	-	[12]

COX-2 Signaling Pathway

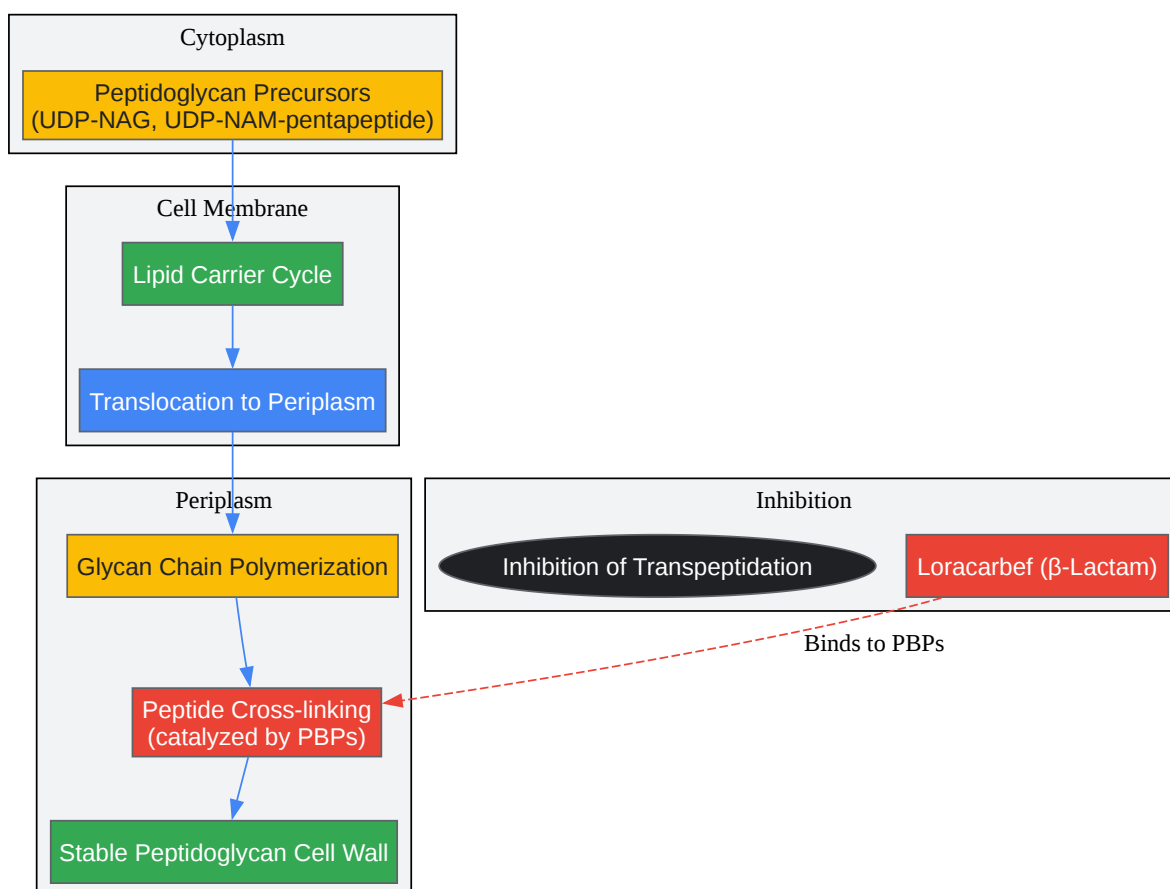


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Caption: Simplified COX-2 Signaling Pathway.

Methyl 2-phenoxyacetate, or more commonly its corresponding acid chloride (phenoxyacetyl chloride), is a key precursor in the synthesis of the carbacephem antibiotic, loracarbef.[6] The phenoxyacetyl side chain is crucial for the antibiotic's activity.

Bacterial Cell Wall Synthesis and Inhibition by β -Lactams



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Caption: Bacterial Cell Wall Synthesis Inhibition.

Conclusion

Methyl 2-phenoxyacetate is a foundational building block in organic synthesis, offering a gateway to a wide range of more complex and valuable molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists in academia and industry. The applications of **methyl 2-phenoxyacetate** in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and antibiotics, underscore its importance in drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols and insights into the biological relevance of its derivatives, to aid researchers in harnessing the full potential of this versatile chemical intermediate.

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- To cite this document: BenchChem. [Methyl 2-Phenoxyacetate: A Versatile Building Block in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041466#methyl-2-phenoxyacetate-as-a-building-block-in-synthesis]

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